molecular formula C8H7FN2 B15052188 6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine

6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B15052188
M. Wt: 150.15 g/mol
InChI Key: BKFSRRZOQNUXLY-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features the 1H-pyrrolo[3,2-c]pyridine scaffold, which is recognized as a privileged structure in the design of potent and selective kinase inhibitors . Research indicates that derivatives based on this core structure have been successfully developed into potent inhibitors of critical protein kinases, such as MPS1 (Monopolar Spindle 1) . MPS1 is a key regulator of the spindle assembly checkpoint and is aberrantly overexpressed in a wide range of human cancers, including breast, lung, and prostate tumors, making it a high-value target in oncology . Furthermore, the pyrrolo[3,2-c]pyridine scaffold is noted for its inhibitory effect against other kinases like FMS, highlighting its potential for the development of candidates for anticancer and antiarthritic drug development . The specific 6-fluoro and 2-methyl substitutions on this scaffold are common medicinal chemistry strategies aimed at optimizing the compound's potency, selectivity, and metabolic stability . This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the field of targeted cancer therapies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFSRRZOQNUXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(C=C2N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-fluoropyridine, a series of reactions involving methylation and subsequent cyclization can yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and other advanced industrial techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atom in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Variations in Pyrrolo[3,2-c]Pyridine Derivatives

Structural analogs of the target compound differ primarily in substituent type and position. Key examples include:

Compound Name Substituents Biological Activity/Notes Source
6-Methyl-1H-pyrrolo[3,2-c]pyridine 6-CH3 Similar scaffold; methyl at 6-position may reduce electronegativity vs. fluorine.
4-Methyl-1H-pyrrolo[3,2-c]pyridine 4-CH3 Methyl at 4-position alters steric interactions; unstudied biological activity.
1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile 6-CN Electron-withdrawing cyano group enhances metabolic stability; no reported IC50 values.

Key Observations :

  • The 2-methyl group may increase lipophilicity, aiding membrane permeability .

Positional Isomers: Pyrrolo[3,2-b]Pyridine vs. Pyrrolo[3,2-c]Pyridine

The annulation position (3,2-b vs. 3,2-c) significantly impacts molecular geometry and biological interactions:

Compound Name Annulation Position Key Features Source
6-Fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine 3,2-b Nitrogen atoms at positions 1 and 7; altered dipole moment vs. 3,2-c isomer.
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine 3,2-b Bromine’s larger atomic radius may hinder binding in sterically sensitive targets.

Key Observations :

  • Halogen substitution (F vs. Br) affects both electronic properties and steric bulk, influencing selectivity in biological assays .

Comparison with Related Heterocyclic Systems

Chromeno[3,2-c]Pyridines

Chromeno[3,2-c]pyridines, which incorporate a benzopyran moiety, exhibit MAO and ChE inhibition:

Compound Class Key Substituents Biological Activity (IC50) Source
1-(2-Phenylethynyl)-1,2-DHCP-10-one Phenylethynyl at 1-position MAO-B inhibition: Single-digit µM IC50
2,3-Dihydro-1H-chromeno[3,2-c]pyridines Variable R groups Limited ChE inhibition (>60% at 10 µM)

Key Observations :

  • Chromeno derivatives prioritize aromatic extensions (e.g., phenylethynyl) for enzyme inhibition, whereas pyrrolo[3,2-c]pyridines rely on small electronegative groups (F, CH3) for potency .

Furo[3,2-c]Pyridines

Furo[3,2-c]pyridines, featuring a furan ring, demonstrate metal-coordination and antimicrobial properties:

Compound Name Key Features Biological Activity Source
4-Phenylfuro[3,2-c]pyridine Phenyl at 4-position Moderate antimicrobial activity vs. Xanthomonas sp.
Cu(II)-furo[3,2-c]pyridine complexes Metal coordination via pyridine N-atom Antifungal activity vs. Fusarium graminearum

Key Observations :

  • Furopyridines excel in metal coordination (e.g., Cu(II)), whereas pyrrolo[3,2-c]pyridines are more suited for small-molecule targeting due to their rigid, planar structure .

Biological Activity

6-Fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a unique pyrrole ring fused to a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research and kinase inhibition. This article will explore the biological activity of this compound, summarizing relevant studies, case findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H7_{7}FN, with a molecular weight of approximately 150.15 g/mol. The presence of a fluorine atom and a methyl group at specific positions on the ring structure contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance:

  • MPS1 Inhibition : Compounds based on this scaffold have been shown to inhibit MPS1 kinase, which is crucial for cell cycle regulation in cancer cells. Studies demonstrated that these inhibitors could stabilize an inactive conformation of MPS1, leading to reduced cell proliferation in tumor xenograft models .
  • Cytotoxicity Studies : In vitro assays revealed that certain derivatives exhibited IC50_{50} values ranging from 0.12 to 0.21 μM against cancer cell lines such as HeLa, SGC-7901, and MCF-7. These compounds disrupted tubulin polymerization and induced apoptosis in cancer cells .

Kinase Inhibition

The compound has shown significant activity against various kinases:

  • DYRK1A Inhibition : Some derivatives demonstrated nanomolar-level inhibitory activity against DYRK1A, which is implicated in neurodegenerative diseases. This highlights the potential for developing therapeutic agents targeting this kinase .

Anti-inflammatory Effects

Preliminary studies suggest that certain derivatives of this compound possess anti-inflammatory properties. These compounds were evaluated for their ability to inhibit COX-2 activity, showing promising results comparable to established anti-inflammatory drugs like celecoxib .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Kinase Binding : The compound binds to the ATP-binding site of kinases such as MPS1 and DYRK1A, preventing phosphorylation events crucial for cell cycle progression and survival .
  • Disruption of Microtubule Dynamics : By inhibiting tubulin polymerization, it alters the dynamics of microtubules, which is essential for mitosis in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

Compound NameSimilarity IndexKey Features
6-fluoro-1H-pyrrolo[3,2-b]pyridine0.75Different substitution pattern; potential kinase inhibitors
5-fluoro-4-methyl-1H-pyrrolo[3,2-b]pyridine0.86Exhibits similar biological activity; used in cancer research
4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine0.67Variation in substitution affecting biological profile

This table illustrates how slight modifications can lead to different properties and activities within this chemical class.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Inhibition of MPS1 : A study demonstrated that a derivative stabilized the inactive conformation of MPS1 effectively in HCT116 human tumor xenograft models, showcasing its potential as an anticancer agent .
  • Antitumor Activity : Another investigation reported that derivatives exhibited moderate to excellent antitumor activities against ovarian and breast cancer cell lines with minimal toxicity toward noncancerous cells .

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